

Unveiling the Kinase Cross-Reactivity Profile of Desmethyl Erlotinib

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Compound of Interest

Compound Name: Desmethyl Erlotinib

Cat. No.: B1677509

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A Comparative Guide for Researchers and Drug Development Professionals

Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of the well-known epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. As with many kinase inhibitors, understanding its broader kinome-wide selectivity is crucial for elucidating its full therapeutic potential and anticipating potential off-target effects. While direct comprehensive kinase screening data for **Desmethyl Erlotinib** is not readily available in the public domain, its equipotent activity to the parent compound, Erlotinib, against EGFR allows for a scientifically grounded comparison using the extensive kinase profiling data available for Erlotinib.^[1] This guide provides an objective comparison of Erlotinib's performance against a wide array of kinases, serving as a valuable proxy for understanding the cross-reactivity of its active metabolite, **Desmethyl Erlotinib**.

Kinase Inhibition Profile

The inhibitory activity of Erlotinib was assessed against a panel of 442 kinases using the KINOMEScan™ competition binding assay. The equilibrium dissociation constant (K_d) was determined for each inhibitor-kinase interaction, providing a quantitative measure of binding affinity. A lower K_d value signifies a stronger interaction. The following table summarizes the primary target and the most potent off-target interactions for Erlotinib, defined as kinases with a K_d value of less than 100 nM.

Kinase Target	Erlotinib Kd (nM)
EGFR	0.4
RIPK2	21

Data sourced from the LINCS Data Portal KINOMEScan assays.[\[2\]](#)

Key Observations:

- Erlotinib demonstrates high potency and selectivity for its primary target, EGFR, with a sub-nanomolar Kd value.[\[2\]](#)
- A significant off-target interaction was observed with RIPK2 (Receptor-Interacting Protein Kinase 2), a key component in inflammatory signaling pathways.[\[2\]](#)
- The broader kinase panel screening reveals a relatively narrow spectrum of potent inhibition, underscoring the targeted nature of Erlotinib.

Experimental Protocols

The cross-reactivity data presented was generated using the KINOMEScan™ assay platform. This methodology provides a quantitative measure of the binding affinity of a compound to a large panel of kinases.

KINOMEScan™ Competition Binding Assay

Principle:

The KINOMEScan™ assay is an active site-directed competition binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

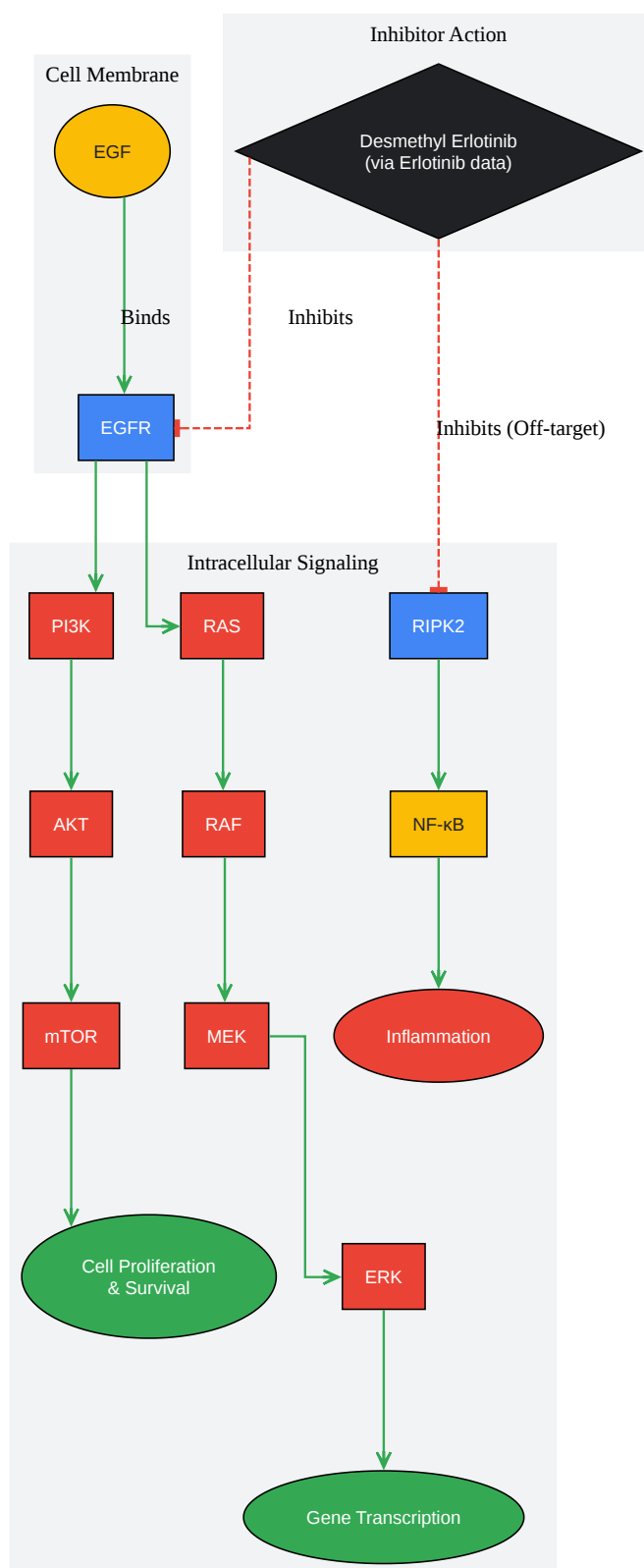
Methodology:

- Kinase Preparation:** A panel of human kinases are expressed as fusions with a proprietary tag.

- **Immobilized Ligand:** An active-site directed ligand is immobilized on a solid support (e.g., beads).
- **Competition Assay:** The tagged kinase, the immobilized ligand, and the test compound (**Desmethyl Erlotinib** in a hypothetical screen, or Erlotinib in the provided data) are incubated together to allow binding to reach equilibrium.
- **Quantification:** The amount of kinase bound to the immobilized ligand is quantified. This is typically done by measuring the amount of the kinase's tag using quantitative PCR (qPCR) if the tag is a DNA sequence, or other sensitive detection methods. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[\[2\]](#)
- **K_d Determination:** To determine the dissociation constant (K_d), the assay is performed with 11 serial threefold dilutions of the test compound. The K_d value is then calculated from the resulting dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the EGFR signaling pathway, the primary target of Erlotinib and **Desmethyl Erlotinib**, and the potential downstream consequences of off-target RIPK2 inhibition.



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References

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